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arsane

MOCVD Electron Mobility GaAs

Sourcing a dopant gas that delivers atomic-scale precision without carbon contamination is a critical challenge for advanced semiconductor fabrication. Arsane (AsH₃) addresses this need as a high-purity n-type dopant source. • Out-of-plane dopant confinement: Enables atomic-precision δ-layer formation essential for quantum devices. • Carbon contamination control: Provides >15× lower carbon incorporation into Si films vs. tertiarybutylarsine (TBA). • Process window compatibility: Established mass-transport-limited kinetics for reproducible GaAs/GaP heterostructure growth. Supplied in electronic-grade cylinders with Certificate of Analysis; global hazardous-material shipping available.

Molecular Formula As
Molecular Weight 74.92159 g/mol
CAS No. 7784-42-1
Cat. No. B1212154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namearsane
CAS7784-42-1
Synonymsarsenic trihydride
arsine
AsH3
Molecular FormulaAs
Molecular Weight74.92159 g/mol
Structural Identifiers
SMILES[As]
InChIInChI=1S/As
InChIKeyRQNWIZPPADIBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 47 l / 5 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Insol in caustic and nonoxidizing acids
Insoluble in water
Solubility in water: none
Insoluble

Arsane (Arsine, AsH₃) CAS 7784-42-1: Fundamental Properties and Industrial Role as a Semiconductor Dopant Gas


Arsane (AsH₃), commonly referred to as arsine, is a colorless, flammable, and highly toxic gas that serves as a critical n-type dopant source in the semiconductor industry for the fabrication of silicon-based integrated circuits and III-V compound semiconductors such as gallium arsenide (GaAs) . Its primary function is to introduce arsenic atoms into the crystal lattice of host materials to modify their electrical properties, a process essential for creating transistors, diodes, and other electronic components [1]. The compound is kinetically stable at room temperature but decomposes into its constituent elements at elevated temperatures, a property that is exploited in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) processes [2].

Arsane (AsH₃) Procurement: Why 'In-Class' Dopant Gases and Safer Alternatives Are Not Direct Substitutes


While other hydride gases like phosphine (PH₃) or organoarsenic alternatives such as tertiarybutylarsine (TBA) are also used as n-type dopants, they cannot be interchanged with arsane without significant and quantifiable impacts on device performance, fabrication efficiency, and material purity [1]. The unique surface chemistry of arsane on silicon, for instance, leads to different atomic-scale placement and dopant confinement compared to phosphine, which is critical for advanced quantum and nanoelectronic devices [2]. Furthermore, 'safer' liquid alternatives like TBA, while reducing handling hazards, introduce higher levels of carbon contamination and exhibit different doping efficiencies and growth kinetics, directly affecting the electrical properties and yield of the final semiconductor product [3]. Therefore, substituting arsane is not a trivial decision; it necessitates a complete re-optimization of the deposition process and a re-evaluation of the final device specifications.

Arsane (AsH₃) Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Key Comparators


Electron Mobility in GaAs/AlGaAs Heterostructures: Arsane (AsH₃) vs. Tertiarybutylarsine (TBA)

In a direct head-to-head comparison of MOCVD-grown two-dimensional electron gases (2DEGs), the use of tertiarybutylarsine (TBA) as a 'safer' alternative to arsane resulted in a 2× higher electron mobility. This demonstrates a clear performance penalty associated with the use of arsane in this specific, high-performance application [1]. The highest mobility achieved with arsane was 1.0×10⁶ cm²/Vs, whereas TBA yielded mobilities up to 2.0×10⁶ cm²/Vs at 0.3 K. The study attributes this difference to lower carbon and donor impurity concentrations in films grown with TBA, indicating that arsane introduces more detrimental impurities that limit charge carrier mobility [1].

MOCVD Electron Mobility GaAs AlGaAs 2DEG

Atomic-Scale Dopant Patterning and Confinement: Arsane (AsH₃) vs. Phosphine (PH₃)

When fabricating atomic-scale donor structures in silicon using scanning tunneling microscopy (STM) hydrogen resist lithography, arsane exhibits significantly different surface chemistry compared to phosphine, leading to superior dopant confinement. Arsane demonstrates a dose-rate independent arsenic saturation density of 0.24 ± 0.04 monolayers and offers >80% carrier activation with sheet resistances of <2 kΩ/square, which is competitive with phosphorus structures [1]. Crucially, arsenic delta-layers show enhanced out-of-plane confinement compared to similarly prepared phosphorus layers, a critical parameter for 3D device architectures and quantum computing applications where vertical control of dopant placement is paramount [2]. This is due to differences in hydrogen-shift reactions during incorporation, where the arsane pathway has lower activation energies and is more exothermic than that of phosphine [3].

Atomic-Scale Fabrication Quantum Computing STM Lithography Silicon Doping

Carbon Contamination in CVD Films: Arsane (AsH₃) vs. Tertiarybutylarsine (TBA)

A major drawback of using the 'safer' liquid alternative TBA in low-pressure chemical vapor deposition (LPCVD) is the introduction of significant carbon contamination. A comparative study found that films deposited using TBA incorporated approximately 1.0 atomic percent carbon, which was >15× higher than the carbon levels observed in films deposited using the hydride source, arsane, under the same conditions [1]. This carbon incorporation is a persistent issue observed under all deposition conditions examined and can degrade the electrical properties and long-term reliability of the doped silicon [1].

LPCVD Silicon Doping Carbon Contamination Film Purity

GaAs Nanowire Growth Kinetics: Arsane (AsH₃) vs. Phosphine (PH₃) Rate-Limiting Steps

In the growth of heterostructured GaP-GaAs nanowires via metal-organic vapor phase epitaxy (MOVPE), the growth of the GaAs sections is limited by the partial pressures of both arsane (AsH₃) and trimethylgallium (TMGa). In contrast, the growth of the GaP sections is a temperature-activated process limited by phosphine (PH₃) dissociation, which follows a specific Hinshelwood-Langmuir mechanism with an activation energy of 115 ± 6 kJ/mol [1]. This fundamental difference in growth kinetics indicates that arsane and phosphine cannot be used interchangeably in processes requiring precise, stoichiometric control of heterostructure interfaces without significant process re-optimization.

Nanowire Synthesis MOVPE GaAs GaP Growth Kinetics

Arsane (AsH₃) CAS 7784-42-1: Differentiated Application Scenarios Based on Quantitative Evidence


Atomic-Scale and Quantum Device Fabrication Requiring Superior Dopant Confinement

Arsane is uniquely positioned for the fabrication of atomic-scale donor structures in silicon, particularly for quantum computing and next-generation nanoelectronics. The evidence in Section 3 demonstrates that arsane enables a dose-rate independent arsenic saturation density of 0.24 ML and, crucially, offers enhanced out-of-plane confinement of delta-layers compared to phosphorus-doped structures . This property is non-negotiable for devices where vertical control of dopant placement is critical, making arsane the preferred precursor for scanning tunneling microscope (STM) lithography and other atomic-precision doping techniques [4].

High-Purity Silicon Doping for Advanced CMOS and Power Electronics

When fabricating high-performance CMOS or power electronic devices, minimizing carbon contamination is paramount to achieving low leakage currents and high carrier mobility. The direct head-to-head comparison in Section 3 shows that the use of the hydride source arsane results in >15× lower carbon incorporation into the silicon film compared to the 'safer' liquid alternative tertiarybutylarsine (TBA) . For procurement specialists and process engineers, this data provides a clear, quantitative justification for selecting arsane over TBA when film purity is a primary specification, despite the increased safety and handling costs associated with the toxic gas .

MOCVD Growth of III-V Semiconductors for Optoelectronics (LEDs, Lasers)

Arsane remains the standard arsenic source for the MOCVD growth of GaAs and related III-V materials, a cornerstone of the optoelectronics industry . While Section 3 highlights performance advantages of TBA in ultra-high mobility 2DEGs, for mainstream device production, the extensive knowledge base, established process windows, and lower carbon contamination profile of arsane often outweigh the potential mobility gains of alternatives [4]. This is especially true for applications where the extreme mobility of TBA-grown structures is not required, but where high yield and consistent, reproducible film quality are paramount.

Synthesis of Nanowires with Controlled Heterostructure Interfaces

The growth of complex GaAs/GaP nanowire heterostructures via MOVPE requires precise control over the transition from one material to another. The kinetic data in Section 3 show that GaAs growth using arsane is mass-transport limited, while GaP growth using phosphine is kinetically limited with a specific activation energy . This difference means that the growth rate of the GaAs segment can be tuned by adjusting the arsane partial pressure, offering a direct lever for controlling segment length and interface sharpness. This level of control is essential for creating advanced nanowire devices like single-photon emitters and high-efficiency solar cells, where arsane provides a distinct processing advantage over other precursor systems .

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